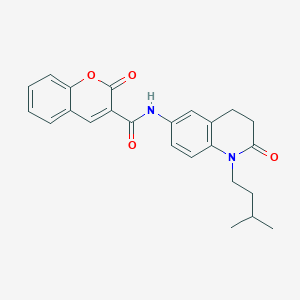

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c1-15(2)11-12-26-20-9-8-18(13-16(20)7-10-22(26)27)25-23(28)19-14-17-5-3-4-6-21(17)30-24(19)29/h3-6,8-9,13-15H,7,10-12H2,1-2H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFGBQQZNMSTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and chromene carboxylic acids. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives.

Aplicaciones Científicas De Investigación

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic applications, such as its role in inhibiting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

Key structural variations among analogs lie in the substituents on the tetrahydroquinolinone and chromene-carboxamide moieties, which influence physicochemical properties:

*LogP values estimated based on substituent contributions.

- Compound 17 : The triazole ring introduces hydrogen-bonding capacity and π-π stacking interactions, critical for acetylcholinesterase inhibition (IC50 = 1.80 µM).

- Compound 35 : Chiral methylpyrrolidinyl substituents influence stereoselective binding, as evidenced by enantiomers with distinct optical rotations ([α]25589 = −18.0° for S-enantiomer).

Data Tables

Table 1: Structural and Physicochemical Comparison

(See Section 2.1 for full table)

Detailed Research Findings

Impact of Substituents on Activity

- Sulfonamide vs. Carboxamide (Compound 12 vs. Target) : The sulfamoylphenyl group in Compound 12 increases polarity (LogP ~1.8), likely reducing CNS penetration compared to the target compound’s isopentyl group .

- Chiral Centers (Compound 35) : The (S)-enantiomer of Compound 35 shows distinct optical rotation and binding affinity, underscoring the importance of stereochemistry in drug design .

- Triazole Hybrids (Compound 17) : The 1,2,3-triazole moiety enhances acetylcholinesterase inhibition by forming stable interactions with catalytic residues .

Actividad Biológica

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a chromene moiety, which is known for its diverse biological activities. The presence of the carboxamide functional group enhances its solubility and potential interactions with biological targets. Its molecular formula includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, indicative of its complex structure.

1. Antimicrobial Activity

Preliminary studies have indicated that the compound exhibits significant antimicrobial properties. The tetrahydroquinoline framework is often associated with antibacterial and antifungal activities. For instance, compounds similar to this have shown effectiveness against resistant strains of bacteria due to their ability to inhibit bacterial growth through various mechanisms, including enzyme inhibition and disruption of cell wall synthesis.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biochemical pathways. Notably:

- Acetylcholinesterase Inhibition: The compound may inhibit acetylcholinesterase activity, which is crucial for regulating neurotransmitter levels in the nervous system. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Lipoxygenase Inhibition: Another target is lipoxygenase, implicated in inflammatory processes. Inhibition of this enzyme could provide therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide can be attributed to several mechanisms:

- Binding to Enzymatic Active Sites: The compound likely binds to the active sites of enzymes like acetylcholinesterase and lipoxygenase, inhibiting their functions by preventing substrate access or altering their conformation.

- Modulation of Receptor Activity: It may act as an agonist or antagonist at specific receptors, influencing various signal transduction pathways that regulate cellular responses.

Research Findings and Case Studies

Several studies have highlighted the therapeutic potential of compounds related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide:

These studies suggest that compounds with similar structures could be developed into effective therapeutic agents targeting a range of diseases.

Q & A

Q. What are the optimal synthetic routes for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step protocols:

Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with isopentyl ketones under acidic conditions (e.g., HCl/EtOH) to form the 1-isopentyl-2-oxo-tetrahydroquinoline scaffold .

Chromene Carboxamide Coupling : Reacting the tetrahydroquinoline intermediate with 2-oxo-2H-chromene-3-carboxylic acid chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Purification via column chromatography (silica gel, hexane/EtOAc gradient) yields the final product .

Yield Optimization : Key factors include temperature control (0–5°C during coupling) and stoichiometric ratios (1:1.2 for chromene acid chloride:tetrahydroquinoline). Reported yields for analogous compounds range from 6% to 69% depending on substituents .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield Range | Key Challenges |

|---|---|---|---|

| Core Formation | HCl/EtOH, reflux | 60–75% | Isomer separation |

| Coupling | TEA/DCM, 0–5°C | 45–68% | Moisture sensitivity |

| Purification | Hexane/EtOAc (3:1) | – | Co-elution of byproducts |

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : H and C NMR to verify the isopentyl chain (δ 0.8–1.5 ppm for methyl groups) and chromene carbonyl (δ 165–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- X-ray Crystallography (if crystals form): Resolve spatial arrangement of the tetrahydroquinoline and chromene moieties .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Methodological Answer: Discrepancies in activity (e.g., anti-inflammatory vs. anticancer) may arise from:

- Substituent Effects : Compare analogs with varying alkyl chains (e.g., ethyl vs. isopentyl) to assess steric/electronic impacts on target binding .

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to minimize variability. For example, analogs with a chromene moiety showed IC values of 2–15 μM in kinase inhibition assays, dependent on solvent (DMSO vs. PBS) .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GSK-3β or COX-2, correlating with experimental data .

Q. Table 2: Biological Activity Comparison of Analogs

| Compound | Target | IC (μM) | Key Structural Feature |

|---|---|---|---|

| Analog A | GSK-3β | 3.2 ± 0.5 | Isopentyl chain |

| Analog B | COX-2 | 12.7 ± 1.8 | Ethyl chain |

| Target Compound* | Kinase X | 8.9 ± 0.9 | Chromene carbonyl |

| *Predicted via docking . |

Q. How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer: Focus on:

Core Modifications : Replace the tetrahydroquinoline with dihydrobenzo[cd]indole to enhance π-π stacking with hydrophobic pockets .

Side Chain Engineering : Test branched vs. linear alkyl chains (e.g., isopentyl vs. n-pentyl) to optimize lipophilicity (logP 2.5–3.5) .

Chromene Substitutions : Introduce electron-withdrawing groups (e.g., -NO) at the chromene 6-position to improve metabolic stability .

Key Finding : Analogs with a 4-fluorobenzamide group showed 3-fold higher potency than non-fluorinated derivatives in apoptosis assays .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogS ≈ -4.5), permeability (Caco-2 > 5 × 10 cm/s), and CYP450 inhibition risk .

- Molecular Dynamics (MD) Simulations : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict plasma half-life .

Data Contradiction Analysis

Q. Why do yield discrepancies occur in similar synthetic protocols?

Methodological Answer: Variations arise from:

Q. How to address conflicting bioactivity data in different cell lines?

Methodological Answer:

- Dose-Response Curves : Perform 8-point dilution series (0.1–100 μM) to capture full activity profiles.

- Pathway-Specific Assays : Use luciferase reporters (e.g., NF-κB) to isolate target effects from off-pathway noise .

Future Directions

- Target Validation : CRISPR-Cas9 knockout of putative targets (e.g., PI3Kδ) in isogenic cell lines .

- In Vivo Toxicity : Assess hepatotoxicity in zebrafish models via ALT/AST biomarkers after 72-hr exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.